molecular formula C6H5FINO B8537892 (6-Fluoro-4-iodo-pyridin-3-yl)-methanol

(6-Fluoro-4-iodo-pyridin-3-yl)-methanol

Cat. No. B8537892
M. Wt: 253.01 g/mol
InChI Key: SRQUKKXMVKOMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-iodo-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C6H5FINO and its molecular weight is 253.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Fluoro-4-iodo-pyridin-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-4-iodo-pyridin-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Fluoro-4-iodo-pyridin-3-yl)-methanol

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

(6-fluoro-4-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H5FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2

InChI Key

SRQUKKXMVKOMKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 5-bromomethyl-2-fluoro-4-iodo-pyridine (0.9 g, 2.85 mmol), nitromethane (15 mL, 278 mmol), silver tetrafluoroborate (721 mg, 3.7 mmol), and dimethylformamide (5 mL) in a round bottom flask. Stir the mixture overnight at room temperature. Add sodium carbonate (1.81 g, 17.1 mmol) and methanol (10 mL) into the mixture. Stir at room temperature for another 4 hours. Dilute the reaction mixture with chloroform, and wash with water and saturated aqueous sodium chloride. Separate the organic layer from the aqueous layer and dry over MgSO4. After filtration, evaporate the organic solvent in vacuo to give the crude product. Purify the crude with flash column chromatography (eluted with 10% methanol in dichloromethane) to give the desired product (0.6 g, 83%). MS (ES) m/z 254 [M+1]+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.81 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
721 mg
Type
catalyst
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
83%

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